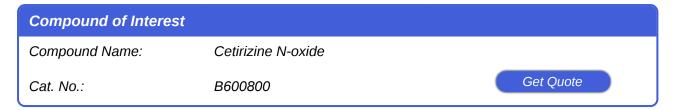


Cetirizine N-oxide: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetirizine, a potent second-generation histamine H1 receptor antagonist, is widely used in the treatment of allergic rhinitis and chronic urticaria. While it is known for its limited metabolism, a key transformation product is **Cetirizine N-oxide**. This technical guide provides a comprehensive overview of **Cetirizine N-oxide**, focusing on its formation, quantification, and the experimental methodologies relevant to its study. While primarily identified as a degradation product, N-oxidation is also a potential, albeit minor, metabolic pathway for cetirizine.[1][2]

Chemical and Physical Properties

Cetirizine N-oxide is the product of the oxidation of one of the nitrogen atoms in the piperazine ring of the cetirizine molecule.

Property	Value
Chemical Name	2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-oxido- 1-piperazinyl]ethoxy]acetic acid
Molecular Formula	C21H25CIN2O4
Molecular Weight	404.89 g/mol
CAS Number	1076199-80-8

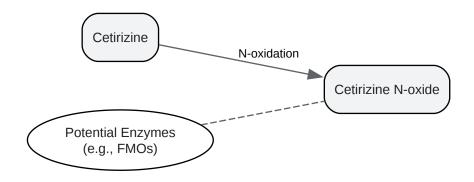


Metabolic Pathway and Biotransformation

Cetirizine undergoes minimal metabolism in humans, with a significant portion of the administered dose being excreted unchanged.[3][4] Unlike many other antihistamines, cetirizine is not extensively metabolized by the cytochrome P450 (CYP) enzyme system.[3][5] This characteristic reduces the likelihood of drug-drug interactions with substances that inhibit or induce CYP enzymes.[3]

While the primary route of elimination is renal excretion of the parent drug, minor metabolic pathways, including oxidation and conjugation, have been identified.[3] N-oxidation of the piperazine ring to form **Cetirizine N-oxide** is a recognized oxidative transformation.[1] However, the specific enzymes responsible for this biotransformation in vivo have not been definitively identified. Flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various xenobiotics containing nucleophilic nitrogen atoms and represent a likely candidate for this metabolic step.[6][7][8]

The following diagram illustrates the proposed metabolic pathway of Cetirizine to **Cetirizine N-oxide**.



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Figure 1: Proposed metabolic pathway of Cetirizine to **Cetirizine N-oxide**.

Quantitative Data Formation of Cetirizine N-oxide

Formation of Cetirizine N-oxide (Degradation Study)

A study on the degradation of cetirizine in a polyethylene glycol (PEG)-containing formulation provides quantitative insights into the formation of **Cetirizine N-oxide** under forced degradation conditions. The formation was found to be dependent on both pH and temperature.



Table 1: Effect of pH on the Formation of **Cetirizine N-oxide** at 80°C[1]

рН	Cetirizine N-oxide formed after 48 days (%)
4.5	0.34 - 5.7
6.5	1.5 - 7.6

Note: The study indicated that N-oxide formation increased at pH > 7.

Pharmacokinetics of Cetirizine (Parent Drug)

To date, specific pharmacokinetic parameters for **Cetirizine N-oxide** in humans have not been extensively reported. The focus of pharmacokinetic studies has been on the parent compound, cetirizine.

Table 2: Pharmacokinetic Parameters of Cetirizine in Healthy Adults[3]

Parameter	Value
Bioavailability	>70%
Time to Peak Plasma Concentration (Tmax)	~1.0 hour
Peak Plasma Concentration (Cmax) for 10 mg dose	257 ng/mL
Protein Binding	88-96%
Elimination Half-life	6.5-10 hours (mean ~8.3 hours)
Excretion	70-85% in urine (60% as unchanged drug), 10- 13% in feces

Experimental Protocols Synthesis of Cetirizine N-oxide

The following protocol is based on the selective oxidation of cetirizine.[1]



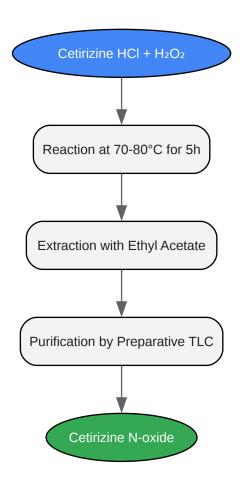
Materials:

- Cetirizine hydrochloride
- 30% aqueous hydrogen peroxide
- Ethyl acetate
- Preparative Thin-Layer Chromatography (TLC) plates (e.g., silica gel)
- Developing solvent for TLC (e.g., a mixture of chloroform and methanol)

Procedure:

- Expose cetirizine hydrochloride (1 g) to a 30% aqueous solution of hydrogen peroxide.
- Heat the reaction mixture at 70-80°C for 5 hours.
- After cooling, extract the reaction mixture with ethyl acetate.
- Separate the organic phase.
- Purify the crude product using preparative TLC with an appropriate solvent system.
- Scrape the band corresponding to Cetirizine N-oxide and elute the product from the silica
 gel using a suitable solvent.
- Evaporate the solvent to obtain the purified **Cetirizine N-oxide**.





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Figure 2: Workflow for the synthesis of Cetirizine N-oxide.

Quantification of Cetirizine and its Metabolites by LC-MS/MS

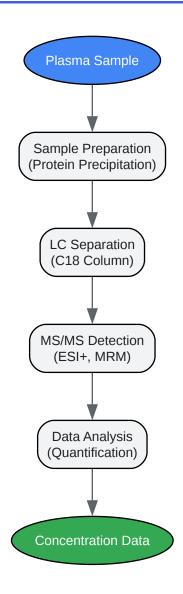
The following provides a general framework for the development of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of cetirizine and its Noxide metabolite in biological matrices such as plasma.

- 1. Sample Preparation (Protein Precipitation):
- To a 100 μL aliquot of plasma, add an internal standard (e.g., a stable isotope-labeled version of the analyte).
- Add 300 μL of a protein precipitating agent (e.g., acetonitrile).



- Vortex to mix and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant for LC-MS/MS analysis.
- 2. Chromatographic Conditions:
- Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Flow Rate: Typically in the range of 0.2-0.6 mL/min.
- Column Temperature: Maintained at a constant temperature (e.g., 40°C).
- 3. Mass Spectrometric Detection:
- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for cetirizine and its N-oxide.
- Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
 - MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for both cetirizine and cetirizine N-oxide. For cetirizine, a common transition is m/z 389 -> m/z 201. The transition for cetirizine N-oxide would be approximately m/z 405 -> m/z 201.
- 4. Calibration and Quantification:
- Prepare a series of calibration standards by spiking known concentrations of cetirizine and cetirizine N-oxide into the blank biological matrix.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.





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Figure 3: General workflow for LC-MS/MS analysis.

Conclusion

Cetirizine N-oxide is a known oxidative product of cetirizine, observed both as a degradation product in pharmaceutical formulations and as a potential minor metabolite. While its in vivo formation and pharmacokinetic profile in humans are not yet fully elucidated, the analytical and synthetic methodologies described in this guide provide a solid foundation for researchers in drug development and metabolism to further investigate its significance. Future studies are warranted to identify the specific enzymes responsible for its formation in humans and to characterize its pharmacokinetic and pharmacodynamic properties.



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